1-Butene, 4-chloro-
Overview
Description
“1-Butene, 4-chloro-” or “4-Chloro-1-butene” is a chemical compound with the molecular formula C4H7Cl . It is a representative example of chloroalkenes .
Synthesis Analysis
The synthesis of 4-chloro-1-butene can be achieved through various methods. One such method involves the treatment of 3-methyl-1-butene with a strong acid like sulfuric acid to perform an acid-catalyzed hydration reaction .
Molecular Structure Analysis
The molecular structure of 4-chloro-1-butene consists of 4 carbon atoms, 7 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 90.551 Da, and the monoisotopic mass is 90.023628 Da .
Chemical Reactions Analysis
4-chloro-1-butene can undergo various reactions. For instance, it can react with O3, OH, NO3, and Cl in a 100-L Teflon reaction chamber . The rate constants for these reactions at room temperature (298±2 K) and atmospheric pressure are as follows: (3.96±0.43)×10^-18, (2.63±0.96)×10^-11, (4.48±1.23)×10^-15, and (2.35±0.90)×10^-10 cm^3 molecule^-1 s^-1, for reactions with O3, OH, NO3, and Cl, respectively .
Physical And Chemical Properties Analysis
4-chloro-1-butene has a density of 0.9±0.1 g/cm^3, a boiling point of 73.0±9.0 °C at 760 mmHg, and a vapour pressure of 126.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.1±3.0 kJ/mol and a flash point of -11.5±6.2 °C . The index of refraction is 1.412 .
Scientific Research Applications
Conformational Studies
4-Chloro-1-butene has been extensively studied for its conformational properties. Molecular mechanics calculations indicate that at room temperature, various conformers of 4-chloro-1-butene are present, with the most abundant form being the one with a gauche carbon skeleton and an anti halogen atom. This conformation contributes significantly to the molecule's mixture, with other forms having a planar arrangement of carbon atoms being less common (Schel, 1985).
Chemical Reaction Studies
The syn-elimination of HCl from 4-chloro-1-butene has been investigated, revealing insights into the unimolecular mechanism of dehydrochlorination processes. This research is crucial for understanding reactions in polymer chemistry, particularly in the context of polyvinyl chloride (PVC) dehydrochlorination (Simon, Černay, & Valko, 1989).
Pyrolysis Studies
In pyrolysis studies, 4-chloro-1-butene has been shown to decompose predominantly to hydrogen chloride and corresponding alkadienes. These studies are important for understanding the thermodynamic properties and reaction kinetics of chlorinated hydrocarbons (Chuchani, Hernándeza, & Martín, 1979).
Rotational Isomerism
The rotational isomerism of 4-chloro-1-butene has been studied using infrared spectroscopy in various states, contributing valuable data for quantum chemistry and molecular structure analysis (Crowder & Smyrl, 1971).
Industrial Applications
4-Chloro-1-butene is also researched for its role in industrial applications. For instance, modified HZSM-5 zeolites have been used for intensifying propylene production in the transformation of 1-butene, which is crucial for petrochemical industries (Epelde et al., 2014).
Atmospheric Chemistry
The kinetics of atmospheric reactions of 4-chloro-1-butene have been studied, providing insight into the environmental impact of chloroalkenes emitted due to industrial activities (Zhu, Tsona, & Du, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-1-Butene, also known as 1-Butene, 4-chloro-, is an anthropogenic organic compound that is emitted into the atmosphere due to its wide use in synthetic processes in industry . Its primary targets are atmospheric molecules such as O3, OH, NO3, and Cl .
Mode of Action
The compound interacts with its targets through atmospheric reactions. The absolute rate method was used for the reaction with O3 while the relative rate method was used for reactions with OH, NO3, and Cl . The rate constants obtained at room temperature (298±2 K) and atmospheric pressure were: (3.96±0.43)×10−18, (2.63±0.96)×10−11, (4.48±1.23)×10−15, and (2.35±0.90)×10−10 cm3 molecule−1 s−1, for reactions with O3, OH, NO3, and Cl, respectively .
Biochemical Pathways
The reactions of 4-Chloro-1-Butene with its targets affect the atmospheric chemistry of chlorinated volatile organic compounds (VOCs). These reactions contribute to the formation of secondary organic aerosol (SOA), which affects the global number concentration of atmospheric fine particles (PM 2.5), impacting the total radiative forcing through direct light scattering and absorption .
Result of Action
The atmospheric reactions of 4-Chloro-1-Butene result in changes in the concentration of atmospheric molecules. The atmospheric lifetimes of 4-Chloro-1-Butene calculated from rate constants of the different reactions obtained showed that reaction with OH is the main loss process for 4-Chloro-1-Butene .
Action Environment
The action of 4-Chloro-1-Butene is influenced by environmental factors. For instance, in coastal areas and in the marine boundary layer, the loss of 4-Chloro-1-Butene by Cl reaction becomes important . The compound also has a large photochemical ozone creation potential (POCP), indicating its significant role in ozone formation .
This article underlines the need for further studies on the atmospheric chemistry of chlorinated VOCs .
properties
IUPAC Name |
4-chlorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVRZCQFQDCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061298 | |
Record name | 1-Butene, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
Record name | 4-Chloro-1-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
66.4 [mmHg] | |
Record name | 4-Chloro-1-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
927-73-1 | |
Record name | 4-Chloro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butene, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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